N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
Description
N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is a piperazine-based propanamide derivative characterized by a 3-methylphenyl group attached to the amide nitrogen and a cinnamyl [(2E)-3-phenylprop-2-en-1-yl] substituent on the piperazine ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antiparasitic, antiviral, and receptor-modulating effects .
Properties
IUPAC Name |
N-(3-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-20-7-5-11-22(19-20)24-23(27)12-14-26-17-15-25(16-18-26)13-6-10-21-8-3-2-4-9-21/h2-11,19H,12-18H2,1H3,(H,24,27)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLYFJDJNVUSPV-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylpropene group, and the final coupling with the propanamide moiety. Common reagents used in these reactions include piperazine, phenylpropene derivatives, and various amide coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. This could be due to their ability to modulate serotonin and norepinephrine levels.
- Anxiolytic Effects : The piperazine ring may contribute to anxiolytic properties, making this compound a potential candidate for anxiety disorders.
Cancer Research
- Antitumor Activity : Research indicates that compounds with similar structural frameworks can inhibit tumor growth by inducing apoptosis in cancer cells. This property can be explored further for developing anticancer therapies.
- Mechanisms of Action : Investigations into the molecular pathways affected by this compound could reveal its efficacy in targeting specific cancer cell lines.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of structurally related compounds. Results indicated significant reductions in depressive behaviors in rodent models, suggesting that N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide may have similar effects due to its structural analogies.
Case Study 2: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core piperazine-propanamide scaffold with several derivatives described in the evidence. Key structural variations among analogues include:
| Compound Name | Key Substituents | Melting Point (°C) | Biological Activity | References |
|---|---|---|---|---|
| N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide | 3-methylphenyl (amide), cinnamyl (piperazine) | Not reported | Not reported | [10] |
| N-(3-Chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazinecarboxamide (13) | 3-chlorophenyl (amide), cinnamyl (piperazine) | Not reported | Not reported | [13] |
| SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) | 3-methoxyphenyl (amide), 4-chlorophenyl (piperazine) | Not reported | Dopamine D4 receptor affinity | [7] |
| N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-2-phenylacetamide (2e) | Phenylacetamide (amide), 7-chloroquinoline (piperazine) | 69–72 | Antimalarial/antiparasitic potential | [1] |
| N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) | Benzothiazole (piperazine), nitroimidazole-thioether (side chain) | Not reported | Antitumor activity (in vitro) | [2] |
Key Observations :
Physical Properties :
- Melting Points : Analogues with bulkier substituents (e.g., 2e , 2f ) exhibit higher melting points (69–136°C), while less polar compounds (e.g., 2g ) remain oily . The target compound’s melting point is unreported but likely falls within this range.
- Solubility : The cinnamyl group’s hydrophobicity may reduce aqueous solubility compared to analogues with polar substituents (e.g., sulfonamide in 2f ) .
Pharmacological Potential
While direct data for the target compound are lacking, insights can be drawn from analogues:
- Receptor Affinity : SC211, a piperazine-propanamide derivative, shows high dopamine D4 receptor (D4R) selectivity, suggesting the target compound may interact with CNS receptors .
- Antitumor Activity: Derivatives like 4l exhibit in vitro antiproliferative effects, though their selectivity (CC50/EC50 ratios) remains unoptimized .
Biological Activity
N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H27N3O
- Molecular Weight : 351.48 g/mol
- IUPAC Name : this compound
This structure features a piperazine ring linked to a phenylpropene moiety, which is crucial for its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Anticonvulsant Activity : Compounds in the cinnamamide class have shown promise in treating epilepsy. For instance, derivatives such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated significant anticonvulsant effects in various animal models, suggesting that this compound may possess similar properties due to its structural analogies .
- Cytotoxicity and Antiproliferative Effects : The compound's ability to inhibit cell proliferation has been noted in several studies. For example, thiazole and piperazine derivatives often show cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit such properties through mechanisms involving apoptosis or cell cycle arrest .
Anticonvulsant Activity
In a study examining the anticonvulsant potential of cinnamamide derivatives, it was found that specific modifications to the phenyl ring significantly influenced their efficacy. For example, compounds exhibiting a 4-methyl substitution demonstrated enhanced activity in seizure models, which may be relevant for this compound .
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| KM-568 | 13.21 (i.p.) | Frings mouse model |
| KM-X | 44.46 (i.p.) | Maximal electroshock test |
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cancer cell lines, including HepG2 and H9c2. The results indicated that compounds with similar structures to N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-y]piperazin} showed IC50 values below 100 µM, suggesting a favorable safety profile while maintaining efficacy against cancer cells .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HepG2 | <100 | Doxorubicin |
| H9c2 | <100 | Doxorubicin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
